N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide
Description
N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide (CAS 913250-52-9) is a sulfur-containing organic compound with the molecular formula C₁₇H₁₉N₃O₂S and a molar mass of 329.42 g/mol . Its structure features:
- A propanamide backbone with a thioether linkage (-S-) at the second carbon.
- A 4-(acetylamino)phenyl group attached to the amide nitrogen.
- A 4-aminophenyl substituent on the sulfur atom.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-aminophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(23-16-9-3-13(18)4-10-16)17(22)20-15-7-5-14(6-8-15)19-12(2)21/h3-11H,18H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKIMVUQTGWOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide typically involves the following steps:
Formation of the Acetylamino Group: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)phenyl.
Thioether Formation: The 4-(acetylamino)phenyl is then reacted with 4-aminophenylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the thioether linkage.
Final Product Formation: The intermediate product is then subjected to further purification and characterization to obtain the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives of the original compound
Scientific Research Applications
N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Key Properties :
- Density: 1.27±0.1 g/cm³ (predicted).
- Boiling Point: 649.0±45.0 °C (predicted).
- pKa: 13.27±0.70 (predicted).
- Hazard Class: Irritant .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and structurally related analogs:
Uniqueness of the Target Compound
The target compound distinguishes itself through:
Thioether Linkage : Unlike sulfonyl (e.g., ) or oxygen-based linkages (e.g., ), the thioether group offers intermediate reactivity and stability, enabling selective interactions in biological systems.
Dual Aromatic Systems: The 4-aminophenyl and 4-acetylamino phenyl groups provide a balance of electron-donating and -withdrawing effects, influencing binding affinity to targets like enzymes or receptors.
Biological Activity
N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide, also known by its chemical formula C₁₇H₁₉N₃O₂S and CAS Number 913250-52-9, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an acetylamino group and a thioether linkage, which are critical for its biological activity. The molecular weight is approximately 329.42 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may inhibit certain enzymes or pathways involved in disease processes, particularly in cancer and neurodegenerative disorders.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific proteases involved in disease progression. For instance, it has been shown to interact with cysteine proteases, which play a role in the cleavage of amyloid-beta peptides associated with Alzheimer's disease .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of metastasis |
These results suggest that the compound could be developed further as a therapeutic agent against specific types of cancer.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study utilizing animal models indicated that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .
Toxicity and Safety Profile
While the compound exhibits significant biological activity, it is also classified as an irritant. Safety assessments are crucial for any potential therapeutic applications. The Ames test has shown strong mutagenicity for similar compounds; however, specific data on this compound's mutagenic potential remains limited .
Q & A
Basic: What are the recommended laboratory-scale synthesis routes for N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide?
The compound can be synthesized via a two-step approach:
Amide bond formation : React 4-(acetylamino)aniline with a propanoyl chloride derivative in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts. Reflux conditions (~40°C, 6–8 hours) ensure high conversion rates .
Thioether linkage : Introduce the 4-aminophenylthio group via nucleophilic substitution or oxidative coupling. For example, react the intermediate with 4-aminothiophenol in the presence of a mild oxidant (e.g., iodine) under inert atmosphere .
Key considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use H and C NMR to confirm the acetylamino group (δ ~2.1 ppm for CH), thioether linkage (δ ~3.5–4.0 ppm for SCH), and aromatic protons (δ ~6.8–7.5 ppm). Compare with analogs like N-(4-aminophenyl)acetamide for structural validation .
- IR : Identify amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNOS, theoretical MW: 329.12) and fragmentation patterns .
Basic: How is the biological activity of this compound initially screened in vitro?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) at concentrations of 1–100 µM. Use positive controls (e.g., staurosporine for kinases) and measure IC values .
- Cell viability assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. Compare with structurally similar compounds like N-(4-aminophenyl)benzamide, which showed variable antimicrobial activity .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs?
Contradictions often arise from steric/electronic variations. For example:
- Steric hindrance : The 2,2-dimethylpropanamide group in analogs reduces antiproliferative activity compared to less bulky substituents .
- Electronic effects : Electron-withdrawing groups (e.g., -SO- in N-{4-[(acetylamino)sulfonyl]phenyl} derivatives) may enhance solubility but reduce membrane permeability .
Methodology : Perform comparative molecular field analysis (CoMFA) or density functional theory (DFT) calculations to map electronic/steric contributions .
Advanced: What crystallographic strategies validate the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/methanol). Resolve the thioether bond geometry (C-S-C angle ~104°) and amide plane orientation. Compare with Acta Crystallographica reports for similar acetamide derivatives .
- Powder XRD : Confirm polymorphic purity if industrial-scale synthesis is explored (noting the exclusion of commercial processes per guidelines) .
Advanced: How can solubility challenges be addressed during formulation studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining stability .
- Salt formation : Explore hydrochloride salts via reaction with HCl gas in anhydrous ether, monitoring pH shifts .
Advanced: What reaction optimization techniques improve yield in multi-step synthesis?
- DoE (Design of Experiments) : Vary temperature (±5°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling steps) to identify optimal conditions .
- Inline analytics : Use FT-IR or Raman spectroscopy to track intermediate formation in real time .
Advanced: How is molecular docking used to predict target binding modes?
- Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize hydrogen bonding networks.
- Docking software : Use AutoDock Vina with flexible ligand parameters. Validate poses using binding energy scores (ΔG ≤ −8 kcal/mol) and compare with crystallized ligands .
Advanced: What strategies validate metabolic stability in preclinical studies?
- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH system). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance (Cl) .
- Metabolite ID : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the phenyl ring) .
Advanced: How are contradictory cytotoxicity data analyzed across cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., apoptosis genes like Bcl-2).
- Redox sensitivity assays : Measure ROS generation (DCFH-DA probe) to assess if thioether-mediated oxidative stress contributes to variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
